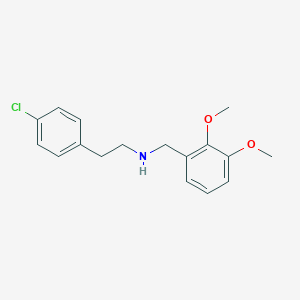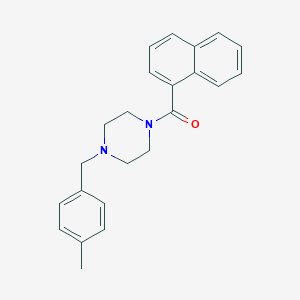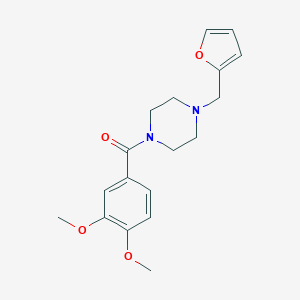
N-(4-CHLOROPHENETHYL)-N-(2,3-DIMETHOXYBENZYL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENETHYL)-N-(2,3-DIMETHOXYBENZYL)AMINE is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a 4-chlorophenethyl group and a 2,3-dimethoxybenzyl group attached to the nitrogen atom of the amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-CHLOROPHENETHYL)-N-(2,3-DIMETHOXYBENZYL)AMINE typically involves the reaction of 4-chlorophenethylamine with 2,3-dimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-CHLOROPHENETHYL)-N-(2,3-DIMETHOXYBENZYL)AMINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENETHYL)-N-(2,3-DIMETHOXYBENZYL)AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-CHLOROPHENETHYL)-N-(2,3-DIMETHOXYBENZYL)AMINE can be compared with other phenethylamine derivatives, such as:
N-(4-METHOXYPHENETHYL)-N-(2,3-DIMETHOXYBENZYL)AMINE: Similar structure but with a methoxy group instead of a chloro group.
N-(4-BROMOPHENETHYL)-N-(2,3-DIMETHOXYBENZYL)AMINE: Similar structure but with a bromo group instead of a chloro group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H20ClNO2 |
|---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(2,3-dimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C17H20ClNO2/c1-20-16-5-3-4-14(17(16)21-2)12-19-11-10-13-6-8-15(18)9-7-13/h3-9,19H,10-12H2,1-2H3 |
InChI Key |
GGTQQSYZSJJXKA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CNCCC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[1-(3-METHOXYBENZYL)-4-PIPERIDYL]PIPERAZINO}-1-ETHANOL](/img/structure/B249025.png)
![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)
![METHYL[2-(PYRIDIN-2-YL)ETHYL][(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B249042.png)
![N-methyl-2-(naphthalen-2-yloxy)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B249043.png)

![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)

